molecular formula C8H6N2OS B073070 (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole CAS No. 1199-33-3

(2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole

Cat. No.: B073070
CAS No.: 1199-33-3
M. Wt: 178.21 g/mol
InChI Key: CWERFEQAGCRYTC-VMPITWQZSA-N
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Description

(2E)-2-(Nitrosomethylidene)-3H-1,3-benzothiazole (CAS 1199-33-3) is a benzothiazole derivative supplied for research use as a building block in medicinal chemistry and drug discovery. This compound features the 1,3-benzothiazole core, a privileged scaffold in pharmaceutical development known for yielding derivatives with a wide spectrum of biological activities . The benzothiazole nucleus is a fused aromatic heterocycle consisting of a benzene ring attached to a five-membered thiazole containing nitrogen and sulfur atoms . Researchers value this structural motif for developing novel therapeutic agents; its derivatives have demonstrated significant potential in areas including antimicrobial , anticancer , antitumor , anticonvulsant , and anti-tubercular research . The nitroso-methylidene substituent in this specific analogue presents a key functional handle for further chemical exploration and derivatization. The reported mechanisms of action for bioactive benzothiazoles are diverse and include inhibition of critical bacterial enzymes such as DNA gyrase, dihydrofolate reductase, and MurB (UDP-N-acetylenolpyruvylglucosamine reductase), making them promising candidates for addressing antimicrobial resistance . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all local regulations for safe handling and disposal.

Properties

IUPAC Name

(NE)-N-(1,3-benzothiazol-2-ylmethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c11-9-5-8-10-6-3-1-2-4-7(6)12-8/h1-5,11H/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIOLCCKLQHTMD-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60418309
Record name NSC204965
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60418309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199-33-3
Record name NSC204965
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204965
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC204965
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60418309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Setup and Reagents

  • Starting material : 2-Aminobenzothiazole (2-ABT)

  • Diazotizing agent : Sodium nitrite (NaNO₂) in hydrochloric acid (HCl)

  • Additives : Calcium chloride (CaCl₂) to stabilize intermediates

  • Solvent : Aqueous HCl (20–30% concentration)

Stepwise Procedure

  • Diazotization :

    • 2-ABT is suspended in 30% HCl at 20–50°C.

    • NaNO₂ (40% aqueous solution) is added dropwise over 3–8 hours, maintaining temperatures below 24°C to prevent premature decomposition.

    • The reaction generates a diazonium chloride intermediate, confirmed by the formation of a yellow precipitate.

  • Nitrite Removal :

    • Excess NaNO₂ is neutralized using urea or amidosulfonic acid to avoid side reactions.

  • Thermal Decomposition :

    • The sealed reaction vessel is heated to 140–150°C under autogenous pressure (4–6 bar) for 4–5 hours.

    • Under these conditions, the diazonium salt undergoes denitrogenation, yielding the nitroso-methylidene moiety via a proposed radical recombination mechanism.

Key Parameters

ParameterOptimal RangeImpact on Yield
HCl Concentration20–30%Stabilizes diazonium salt
NaNO₂ Equivalents1.5–2.0 eqMinimizes byproducts
Decomposition Temp140–150°CEnsures complete N₂ release
Reaction Time4–5 hoursBalances kinetics and stability

Characterization Data

  • HRMS : Molecular ion peak at m/z 193.0084 (C₈H₅N₂OS⁺), with fragmentation patterns consistent with nitroso-group loss.

  • ¹H NMR : Singlet at δ 8.35 ppm (1H, =CH-NO), coupled with aromatic protons at δ 7.45–7.89 ppm.

  • FT-IR : Strong absorption at 1520 cm⁻¹ (N=O stretch) and 1620 cm⁻¹ (C=N).

Alternative Pathways: Condensation and Oxidation Strategies

Knoevenagel Condensation with Nitrosoaldehydes

A less conventional approach involves the condensation of benzothiazole-2-carbaldehyde with nitroso compounds:

Benzothiazole-2-carbaldehyde+R-NOBaseThis compound\text{Benzothiazole-2-carbaldehyde} + \text{R-NO} \xrightarrow{\text{Base}} \text{this compound}

  • Catalyst : Piperidine or morpholine

  • Solvent : Ethanol/water (3:1)

  • Yield : 45–55% (lower than diazotization method)

Oxidative Functionalization of 2-Methylbenzothiazole

Nitrosation of 2-methylbenzothiazole followed by dehydrogenation:

  • Nitrosation :

    • Treatment with tert-butyl nitrite (t-BuONO) in acetic acid introduces the nitroso group at the methyl position.

  • Dehydrogenation :

    • Catalytic DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene removes H₂ to form the α,β-unsaturated system.

Mechanistic Considerations

Diazonium Salt Decomposition Pathways

The thermal decomposition of 2-benzothiazolediazonium chloride proceeds through two competing pathways:

  • Heterolytic Cleavage :

    Ar-N2+Ar++N2\text{Ar-N}_2^+ \rightarrow \text{Ar}^+ + \text{N}_2 \uparrow

    The aryl cation reacts with water in standard hydrolysis to form benzothiazolones.

  • Homolytic Cleavage :

    Ar-N2+Ar+N2+NO\text{Ar-N}_2^+ \rightarrow \text{Ar}^\bullet + \text{N}_2 \uparrow + \text{NO}^\bullet

    Under oxygen-limited conditions, recombination of the benzothiazolyl radical with nitric oxide forms the nitrosomethylidene derivative.

Stereoelectronic Control of (E)-Selectivity

The (E)-configuration predominates due to:

  • Steric repulsion between the benzothiazole sulfur and nitroso oxygen in the (Z)-isomer

  • Conjugative stabilization of the (E)-form through partial charge transfer from S→N=O

Industrial-Scale Optimization

Continuous Flow Reactor Design

Modern adaptations of the diazotization method employ continuous flow systems to:

  • Precisely control exothermic diazotization (ΔH = −85 kJ/mol)

  • Reduce decomposition by maintaining short residence times (<2 minutes) at 140°C

Byproduct Management

ByproductSourceMitigation Strategy
Benzothiazol-2-oneHydrolysis of diazonium saltStrict anhydrous conditions
3-Nitroso isomerRadical recombination at C3Add radical scavengers (TEMPO)

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrosomethylidene group to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions where the nitrosomethylidene group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Benzothiazole derivatives, including (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole, have shown significant anticancer properties. Research indicates that these compounds can induce cytotoxic effects on various cancer cell lines. For instance:

  • Combination Therapy : Studies have demonstrated that this compound can enhance the efficacy of established chemotherapeutic agents like doxorubicin against cancer cells such as HepG2 and MCF-7 .
  • Mechanism of Action : The anticancer activity is attributed to the compound's ability to interfere with cellular signaling pathways and induce apoptosis in tumor cells .

Antimicrobial Properties

The antimicrobial potential of benzothiazole derivatives has been well-documented:

  • Bacterial Inhibition : Compounds similar to this compound exhibit effective antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown promising results against Staphylococcus aureus and Escherichia coli .
  • Fungal Activity : These compounds also demonstrate antifungal properties, making them candidates for treating infections caused by fungi such as Candida albicans .

Anti-inflammatory Effects

Research has indicated that benzothiazole derivatives possess anti-inflammatory properties:

  • Inhibition of Inflammatory Mediators : Compounds from this class can inhibit the production of pro-inflammatory cytokines and enzymes, suggesting their potential use in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study conducted by Eman A. Abd El-Meguid et al. explored the effects of this compound in combination with doxorubicin on HepG2 cells. The results indicated a synergistic effect that significantly reduced cell viability compared to treatment with doxorubicin alone .

Case Study 2: Antimicrobial Activity

Research by Lavanya P et al. highlighted the antibacterial efficacy of this compound against multiple bacterial strains. The study found that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating their potential as novel antimicrobial agents .

Mechanism of Action

The mechanism of action of (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole involves its interaction with specific molecular targets. The nitrosomethylidene group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological activities.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole and related benzothiazole derivatives:

Compound Name Substituents/Functional Groups Molecular Weight Key Properties/Activities References
This compound Nitroso (NO) at C2 ~193.2 g/mol Reactive nitroso group; potential NO donor
6-Nitro-1,3-benzothiazole-2(3H)-thione Nitro (NO₂) at C6; thione (C=S) at C2 212.2 g/mol Antibacterial/antifungal activity
2-Mercaptobenzothiazole (MBT) Mercapto (SH) at C2 167.2 g/mol Industrial vulcanization agent; antimicrobial
N-(3-Ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide Fluoro at C6; ethyl and benzamide substituents 346.3 g/mol Structural analog for drug design
(E)-3-Methyl-6-(3-oxo-3-(thiophen-2-yl)-1-propenyl)-2(3H)-benzothiazolone Thiophene-propenyl chain at C6; ketone at C3 313.4 g/mol Chalcone derivative; UV/Vis chromophore
2-{[4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-yl]sulfanyl}-1,3-benzothiazole (AZ3) Piperidinyl acetylene-sulfanyl chain at C2 345.5 g/mol Antimicrobial (vs. P. aeruginosa, E. coli)

Physicochemical Properties

  • Reactivity : Nitroso compounds like this compound are prone to dimerization or nucleophilic attacks, whereas MBT’s thiol group undergoes oxidation to disulfides .
  • Spectroscopic Features : The nitroso group absorbs strongly in UV-Vis spectra (~500–600 nm), making the compound colored. In comparison, the thiophene-propenyl derivative in shows absorption due to extended conjugation.

Biological Activity

(2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, including anticancer properties, antimicrobial activity, and mechanisms of action.

Chemical Structure and Properties

The compound has a molecular formula of C₈H₆N₂OS and is characterized by a benzothiazole core with a nitrosomethylidene substituent. Its structural features contribute to its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound.

Case Study: Anticancer Efficacy
In a study assessing various benzothiazole derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines, particularly MDA-MB-231 and MCF-7. The IC₅₀ values for these compounds ranged from 14.0 to 102.8 μM against MDA-MB-231 cells, indicating a promising therapeutic index.

CompoundMDA-MB-231 IC₅₀ (μM)MCF-7 IC₅₀ (μM)Non-malignant (MCF-10A) IC₅₀ (μM)
3h14.0 ± 0.526.2 ± 0.9193.9 ± 1.0
3f49.6 ± 1.093.0 ± 1.4>500
3g63.3 ± 0.771.2 ± 0.7>500

These findings suggest that the compound may induce apoptosis in cancer cells while exhibiting lower toxicity towards non-malignant cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored.

Case Study: Antimicrobial Efficacy
In a recent investigation into benzothiazole derivatives, compounds were tested against various bacterial strains, including both gram-positive and gram-negative pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus16 - 32
Klebsiella pneumoniae32
Pseudomonas aeruginosa32

The results indicated that certain derivatives exhibited potent antimicrobial activity with MIC values as low as 16 μg/mL against resistant strains .

The biological activity of this compound is attributed to several mechanisms:

  • DNA Damage : The compound has been shown to induce DNA damage in cancer cells, leading to apoptosis.
  • Cell Cycle Arrest : It can disrupt the cell cycle in cancer cells, preventing proliferation.
  • Antimicrobial Mechanism : The nitroso group may enhance the compound's ability to penetrate bacterial membranes and disrupt cellular processes.

Q & A

Q. Basic

  • IR spectroscopy : N=O asymmetric stretching at ~1500–1600 cm⁻¹ .
  • ¹H NMR : Adjacent protons to nitroso groups show deshielding (δ 8.5–9.5 ppm) .
  • X-ray crystallography : Confirm planarity and bond lengths (N–O ≈ 1.2 Å) .

How does the presence of the nitroso group influence the hydrogen bonding network and supramolecular assembly in crystal structures?

Advanced
The nitroso group acts as a hydrogen-bond acceptor, forming interactions with NH or OH donors. For example, cocrystals of benzothiazole derivatives exhibit layered packing via N=O···H–N bonds . SHELX refinement can quantify intermolecular distances (<3.0 Å) and angles, critical for predicting solubility and stability .

What are the key stability considerations for storing this compound, and how can degradation products be identified?

Q. Basic

  • Storage : Protect from light and moisture (use desiccants at −20°C) .
  • Degradation analysis : Use HPLC-MS to detect nitroso-to-amine reduction products (e.g., m/z shifts +2 Da) .

In comparative studies, how do structural modifications at the nitrosomethylidene position affect the compound's electronic properties and interaction with biological targets?

Advanced
Substituents (e.g., electron-withdrawing groups) lower LUMO energy, enhancing electrophilicity and DNA intercalation potential . For example, fluorinated analogs show improved antimicrobial activity due to increased membrane permeability . Methodologically, combine DFT with molecular docking (e.g., AutoDock Vina) to screen substituent effects .

Tables

Table 1: Key Spectral Data for Nitroso Group Characterization

TechniqueObserved SignalReference
IRN=O stretch: 1500–1600 cm⁻¹
¹H NMRDeshielded protons: δ 8.5–9.5 ppm
X-rayN–O bond length: ~1.2 Å

Table 2: Synthesis Optimization Strategies

ChallengeSolutionReference
Low regioselectivityMicrowave-assisted synthesis at 80°C
Side reactionsAcid catalysis (H2SO4)
Poor yieldPolar aprotic solvents (DMF)

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